molecular formula C13H8BrFO2 B15325651 (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone

(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B15325651
M. Wt: 295.10 g/mol
InChI Key: HZFXSQUUSKSFSF-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone typically begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde and fluorobenzene.

    Reaction Conditions: The reaction involves the use of a Friedel-Crafts acylation process, where the benzaldehyde derivative reacts with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

    Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators.

Industry

The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the fluorine atom.

    (3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methanone: Contains a chlorine atom instead of fluorine.

    (5-Bromo-3-fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group on the phenyl ring.

Uniqueness

The presence of both bromine and fluorine atoms in (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone makes it unique compared to its analogs. These halogen atoms contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H8BrFO2

Molecular Weight

295.10 g/mol

IUPAC Name

(5-bromo-3-fluoro-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrFO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H

InChI Key

HZFXSQUUSKSFSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)F)O

Origin of Product

United States

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